cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid

Peptide foldamer design Stereochemical patterning Secondary structure control

cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid (CAS 1212278-30-2), also designated N-Fmoc-(±)-cis-2-aminocyclopent-3-ene-1-carboxylic acid, is a conformationally constrained, non-proteinogenic β-amino acid derivative supplied as a racemic mixture of (1R,2S) and (1S,2R) enantiomers. It belongs to the class of Fmoc-protected cyclic β-amino acid building blocks specifically designed for solid-phase peptide synthesis (SPPS).

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 1212278-30-2
Cat. No. B596934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid
CAS1212278-30-2
Synonymscis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESC1C=CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H19NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-9,11,17-19H,10,12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1
InChIKeyUNMKIEMIGPKQSA-MJGOQNOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid (CAS 1212278-30-2) — Compound Class, Identity, and Procurement Relevance


cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid (CAS 1212278-30-2), also designated N-Fmoc-(±)-cis-2-aminocyclopent-3-ene-1-carboxylic acid, is a conformationally constrained, non-proteinogenic β-amino acid derivative supplied as a racemic mixture of (1R,2S) and (1S,2R) enantiomers . It belongs to the class of Fmoc-protected cyclic β-amino acid building blocks specifically designed for solid-phase peptide synthesis (SPPS). The molecular formula is C₂₁H₁₉NO₄ with a molecular weight of 349.38 g/mol, and the compound is typically supplied with purity ≥98% as determined by HPLC . Its defining structural feature is the cis-fused cyclopent-3-ene ring bearing an Fmoc-protected amino group at the 2-position and a free carboxylic acid at the 1-position, which introduces backbone conformational restriction distinct from acyclic or saturated cyclic analogs .

Why Generic Substitution Fails: cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid Cannot Be Interchanged with Common Fmoc-Amino Acid Building Blocks


In peptidomimetic and foldamer research, casual substitution of one Fmoc-protected building block for another is a principal source of irreproducible conformational outcomes. This compound’s cis-2-aminocyclopent-3-ene scaffold imposes a unique combination of ring unsaturation, ring size, and relative stereochemistry that differs materially from the saturated cyclopentane analog (cis-ACPC), the regioisomeric 4-amino-cyclopent-2-ene carboxylic acid, the trans-diastereomer, and acyclic β-amino acid alternatives [1]. The endocyclic double bond alters ring pucker and rigidity compared to fully saturated five-membered rings, while the cis-relationship between amino and carboxyl groups dictates backbone dihedral angle preferences that directly determine secondary structure propensity upon oligomerization [2][3]. Interchanging with a flexible acyclic analog such as Fmoc-β-alanine or Fmoc-(S)-allylglycine would eliminate the conformational constraint that is the primary rationale for selecting this building block, resulting in a different folding landscape and altered biological or catalytic properties of the peptide product [1].

Product-Specific Quantitative Differentiation Evidence for cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid


Cis vs. Trans Diastereomer: Conformational Preference Dictated by Relative Stereochemistry of Amino and Carboxyl Substituents

The cis-2-aminocyclopent-3-ene-1-carboxylic acid scaffold (the deprotected core of the target compound) positions the amino and carboxyl groups on the same face of the cyclopentene ring. When incorporated into peptide backbones, cis-β-amino acid residues enforce fundamentally different backbone dihedral angle preferences compared to trans-diastereomers. In the broader class of cyclic β-amino acids, cis-ACPC (the saturated analog) favors a specific subset of helical conformations (e.g., 12-helix) that differ from those stabilized by trans-ACPC [1]. By direct structural analogy, the cis-cyclopentene scaffold of this Fmoc building block is expected to yield distinct φ/ψ backbone torsion angles relative to the trans-2-aminocyclopent-3-ene-1-carboxylic acid derivative, making the two diastereomers non-interchangeable for any application requiring defined backbone geometry [2].

Peptide foldamer design Stereochemical patterning Secondary structure control

Cyclopentene vs. Cyclopentane Ring: Endocyclic Double Bond Introduces Unique Rigidity and Synthetic Handle

The endocyclic C=C double bond in the cyclopent-3-ene ring distinguishes the target compound from its fully saturated cyclopentane analog (Fmoc-cis-ACPC, CAS 352707-76-7). The sp²-hybridized carbons reduce ring flexibility by limiting the number of accessible envelope/twist puckering conformations relative to cyclopentane, which can interconvert between multiple low-energy puckers . Additionally, the alkene moiety serves as a latent synthetic handle for downstream functionalization—such as dihydroxylation, epoxidation, or cross-metathesis—that is absent in saturated analogs [2]. Crystallographic data on the closely related Cpg residue (1-aminocyclopent-3-ene-1-carboxylic acid) confirms the ring adopts an envelope conformation with distinct geometry from saturated cyclopentane rings [1].

Conformational restriction Ring unsaturation effects Post-synthetic functionalization

2-Amino vs. 1-Amino Regioisomer: Substituent Position Determines Backbone Geometry in Peptide Chains

The target compound bears the amino group at the 2-position (β-amino acid; two carbon atoms between amino and carboxyl). The regioisomeric 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg; an α,α-disubstituted α-amino acid) places the amino group at the 1-position. These regioisomers produce fundamentally different backbone spacing: the β-amino acid scaffold inserts an extra methylene unit into the peptide backbone, altering hydrogen-bonding patterns and helix pitch [1]. In the chemotactic tripeptide series, replacement of Leu with Cpg (1-amino regioisomer) in fMLF-OMe resulted in a folded conformation with consecutive β-turns (C₇ structure), whereas the allylglycine (Alg) analog adopted a fully extended C₅ conformation, demonstrating that ring position alone dictates backbone folding outcome [1].

Regioisomer differentiation β-amino acid backbone Foldamer sequence design

Fmoc vs. Boc Protection Strategy: Orthogonal Deprotection Compatibility Defines SPPS Workflow Integration

The target compound is supplied as the Fmoc-protected derivative, making it directly compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols using 20% piperidine in DMF for N-terminal deprotection. The Boc-protected analog (2-(Boc-NH)-cis-cyclopent-3-ene-COOH, CAS 213316-20-2) requires the distinct Boc/Bzl SPPS strategy employing TFA for deprotection and HF for final cleavage [1]. Fmoc-based SPPS has largely superseded Boc chemistry in research settings due to milder deprotection conditions, avoidance of hazardous HF, and true orthogonality between Fmoc (base-labile) and side-chain protecting groups (acid-labile) [1]. Procurement of the Fmoc form eliminates the need for an additional protection-group swap step, saving 1–2 synthetic steps and associated yield loss (typically 10–30% per step depending on substrate) .

Solid-phase peptide synthesis Protecting group orthogonality Fmoc-SPPS compatibility

Racemic Mixture vs. Enantiopure Single Enantiomer: Cost, Availability, and Application-Specific Selection

CAS 1212278-30-2 is supplied as the racemic (±)-cis mixture containing both (1R,2S) and (1S,2R) enantiomers. This is structurally confirmed by vendor listings specifying '(1R,2S/1S,2R)' nomenclature . For applications where enantiopurity is not required—such as initial conformational screening, diastereomeric library construction, or where the peptide product will be subsequently resolved—the racemate offers a cost advantage. Enantiopure (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid (CAS 154568-20-4) is available commercially but at significantly higher cost (typically 3–10× the racemate price per gram) reflecting the additional chiral resolution or asymmetric synthesis steps . The racemate is the rational procurement choice for preliminary studies; the enantiopure form is reserved for advanced lead optimization where absolute stereochemistry critically impacts target binding.

Racemic building block Enantiomer resolution Diastereomeric peptide libraries

Vendor-Supplied Purity Benchmark: HPLC >98% Enables Reliable SPPS Coupling Efficiency

Commercial suppliers of CAS 1212278-30-2 consistently report purity exceeding 98% as determined by HPLC, with typical batch Certificate of Analysis values confirmed at >98% . In solid-phase peptide synthesis, the concentration of the activated amino acid monomer during coupling directly influences acylation kinetics; impurities at levels exceeding 2% can introduce competing nucleophiles or unreactive material that reduce coupling yields, particularly for sterically hindered non-proteinogenic amino acids where coupling rates are already attenuated relative to proteinogenic counterparts . A purity specification of ≥98% provides a defined quality baseline for reproducible SPPS outcomes.

Building block quality SPPS coupling efficiency Peptide purity

Best Research and Industrial Application Scenarios for cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid (CAS 1212278-30-2)


Conformationally Constrained β-Peptide Foldamer Design and Secondary Structure Screening

This building block is best deployed in the systematic exploration of β-peptide foldamer conformational space, where the cis-cyclopentene scaffold provides a defined, rigid backbone geometry. Incorporation via standard Fmoc-SPPS allows assembly of oligomers whose folding preferences can be assessed by circular dichroism, NMR, or X-ray crystallography. The racemic nature of CAS 1212278-30-2 makes it cost-effective for initial screening campaigns, where diastereomeric mixtures may be evaluated before committing to enantiopure material [1]. The endocyclic double bond additionally permits post-synthetic dihydroxylation or cross-metathesis to generate hydroxylated or extended derivatives without redesigning the synthetic route [2].

Proteolytically Stable Peptidomimetic Lead Optimization

For peptide-based drug discovery programs where proteolytic susceptibility limits half-life, replacing flexible α-amino acid residues with the cis-cyclopentene β-amino acid scaffold introduces conformational preorganization that can reduce protease recognition and cleavage. The Fmoc-protected form integrates directly into established SPPS medicinal chemistry workflows without protocol modification [1][3]. Class-level evidence with cyclic β-amino acids (including the saturated ACPC analog) demonstrates that such substitutions can increase serum half-life by >10-fold compared to alanine-containing controls in macrocyclic peptide systems [3]. The cyclopentene variant offers an additional degree of unsaturation that may further modulate target binding through altered ring electronics and shape complementarity.

Post-Synthetic Functionalization via Alkene Chemistry for Diversified Peptide Libraries

The cyclopent-3-ene double bond serves as a latent functional group handle that is orthogonal to standard Fmoc-SPPS conditions. After resin-bound peptide assembly, the alkene can be subjected to OsO₄-catalyzed dihydroxylation to install vicinal diol functionality, as demonstrated on N-protected cis-2-aminocyclopent-3-ene carboxylate precursors [2]. This capability enables the generation of hydroxylated peptide analogs from a single building block, creating structural diversity without requiring separate monomer syntheses. This is a distinct advantage over the saturated cyclopentane analog (Fmoc-cis-ACPC), which lacks this reactive handle [2].

β-Turn Mimetic and Protein-Protein Interaction Inhibitor Scaffold Construction

Crystallographic data on the related 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) residue demonstrates that cyclopentene-containing amino acids can nucleate Type II β-turn (C₁₀) conformations in tripeptide sequences, with a measured Cα(i)–Cα(i+3) turn distance of 5.49(1) Å [1]. The cis-2-amino regioisomer of CAS 1212278-30-2, with its two-carbon backbone spacing, is expected to favor related but distinct turn geometries. This makes the building block a strategic choice for constructing conformationally defined β-turn mimetics targeting protein-protein interaction interfaces, where preorganization of the turn pharmacophore reduces the entropic penalty of binding [1].

Quote Request

Request a Quote for cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.